molecular formula C16H10N2O4 B15427692 N~1~-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)ethanediamide CAS No. 92573-24-5

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)ethanediamide

Cat. No.: B15427692
CAS No.: 92573-24-5
M. Wt: 294.26 g/mol
InChI Key: KKQQADPHFLQNIK-UHFFFAOYSA-N
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Description

N~1~-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is an anthraquinone derivative featuring an ethanediamide (oxamide) group attached to the 1-position of the anthracene backbone. Anthraquinones are planar polycyclic aromatic systems with two ketone groups at the 9 and 10 positions, which confer redox activity and π-conjugation. The ethanediamide moiety introduces hydrogen-bonding capabilities and structural rigidity, making this compound of interest in pharmaceutical and materials chemistry.

Properties

CAS No.

92573-24-5

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

N'-(9,10-dioxoanthracen-1-yl)oxamide

InChI

InChI=1S/C16H10N2O4/c17-15(21)16(22)18-11-7-3-6-10-12(11)14(20)9-5-2-1-4-8(9)13(10)19/h1-7H,(H2,17,21)(H,18,22)

InChI Key

KKQQADPHFLQNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Comparative Properties of Anthraquinone Derivatives

Compound Solubility Bioactivity Industrial Application
N~1~-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)ethanediamide (hypothetical) Moderate (polar amides) Potential enzyme inhibition (theoretical) Drug intermediates
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide Low (aromatic substituent) Not reported Organic synthesis intermediate
N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides Moderate (thiol polarity) Antioxidant, antiplatelet activity Pharmaceutical lead compounds
4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid High (carboxylic acid) Textile dyeing, medicinal laxatives Industrial dyes

Key Observations :

  • Solubility: Carboxylic acid derivatives (e.g., 4-oxobutanoic acid) exhibit higher aqueous solubility due to ionizable groups, whereas benzamide/trifluoroacetamide derivatives are less soluble .
  • Bioactivity : Thioacetamide derivatives show marked antioxidant and antiplatelet effects, attributed to sulfur’s radical-scavenging ability . The target ethanediamide may share similar hydrogen-bonding interactions but lacks sulfur’s redox versatility.
  • Structural Rigidity: Anthraquinone’s planar structure enables π-π stacking in crystal lattices, as seen in the orthorhombic crystal system of 4-oxobutanoic acid derivatives .

Pharmacological and Industrial Relevance

  • Dyeing Applications: Anthraquinone-based acids () are used as chromophores in textiles due to their stability and intense coloration .
  • Drug Development : Trifluoro-N-methyl-acetamide () highlights the role of fluorination in enhancing pharmacokinetic profiles, a strategy applicable to the target compound .

Q & A

Q. Methodological Answer :

  • Platelet Aggregation Assay :
    • Isolate platelets from human blood using differential centrifugation.
    • Induce aggregation with ADP (10 μM) or collagen (2 μg/mL).
    • Quantify inhibition using a lumi-aggregometer (IC50_{50} calculation) .
  • Thromboxane B2_2 (TXB2_2) ELISA : Measure TXB2_2 levels to confirm COX-1 pathway inhibition .

Advanced: How do anthraquinone derivatives interact with DNA or proteins?

Q. Methodological Answer :

  • DNA Binding :
    • Fluorescence Quenching: Monitor changes in ethidium bromide-DNA emission (Scatchard plot analysis).
    • Molecular Docking: Use AutoDock Vina to predict binding modes (e.g., intercalation vs. groove binding) .
  • Protein Interaction :
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD_D, kon_{on}, koff_{off}) for enzymes like COX-2 .

Advanced: What computational methods predict the logP/logD values of anthraquinone derivatives?

Q. Methodological Answer :

  • Software Tools :
    • Molinspiration: Estimates logP based on fragment contributions.
    • Schrödinger QikProp: Calculates logD (pH 7.4) using molecular dynamics.
  • Validation : Compare with experimental HPLC-derived logP (e.g., C18 column, isocratic elution) .

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